methyl 5-(2,4-dichlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Overview
Description
Methyl 5-(2,4-dichlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of methyl 5-(2,4-dichlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Methyl 5-(2,4-dichlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using nucleophiles like amines or thiols.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties, such as UV stabilizers or liquid crystals.
Mechanism of Action
The mechanism of action of methyl 5-(2,4-dichlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the reduction of inflammation.
Comparison with Similar Compounds
Methyl 5-(2,4-dichlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Methyl 5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate: This compound has a methoxy group instead of a phenyl group, which may alter its biological activity and chemical reactivity.
Ethyl 5-(2,4-dichlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate: The ethyl ester variant may have different solubility and pharmacokinetic properties compared to the methyl ester.
5-(2,4-Dichlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid: The carboxylic acid form may exhibit different reactivity and biological activity due to the presence of the free carboxyl group.
Properties
IUPAC Name |
methyl 5-(2,4-dichlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2/c1-27-20(26)18-10-17(14-8-7-13(21)9-16(14)22)24-19-15(11-23-25(18)19)12-5-3-2-4-6-12/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORBJFQYAHDWNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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